

Application Notes and Protocols for (E)-2-methylpentadec-2-enoyl-CoA

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Compound of Interest

Compound Name: (E)-2-methylpentadec-2-enoyl-CoA

Cat. No.: B15597998

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Disclaimer: Due to the limited commercial availability and the absence of specific published research on **(E)-2-methylpentadec-2-enoyl-CoA**, the following application notes and protocols are based on established methodologies for structurally similar long-chain, branched-chain fatty acyl-CoAs. These guidelines are intended to serve as a starting point for researchers and will require optimization and validation for the specific compound of interest.

Introduction

(E)-2-methylpentadec-2-enoyl-CoA is a long-chain, branched-chain fatty acyl-coenzyme A. Molecules of this class are typically intermediates in the metabolism of branched-chain fatty acids, which are derived from the diet or from the breakdown of branched-chain amino acids. The presence of a methyl group at the C2 position suggests that its metabolism likely involves specific enzymatic pathways that can handle this branching, distinguishing it from the classical β -oxidation of straight-chain fatty acids.

Potential research applications for **(E)-2-methylpentadec-2-enoyl-CoA** include:

- **Enzyme Substrate Specificity Studies:** Investigating the activity of enzymes involved in fatty acid metabolism, such as 2-methyl-branched-chain enoyl-CoA reductase and enoyl-CoA hydratases, to understand how they accommodate branched substrates.
- **Metabolic Pathway Elucidation:** Tracing the metabolic fate of long-chain, branched-chain fatty acids in various cellular models or organisms.

- Drug Discovery: Screening for inhibitors of enzymes that metabolize branched-chain fatty acyl-CoAs, which could be relevant in metabolic disorders.

Commercial Availability

Currently, **(E)-2-methylpentadec-2-enoyl-CoA** is not widely available from major biochemical suppliers. The following supplier has been identified:

Supplier	Product Name	Catalog Number	Purity
MedchemExpress	(E)-2-Methylpentadec-2-enoyl-CoA	HY-134587	>98%

Researchers are advised to confirm availability and purity with the supplier before ordering.

Experimental Protocols

Analysis of (E)-2-methylpentadec-2-enoyl-CoA by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of long-chain acyl-CoAs.^{[1][2][3][4][5]}

Objective: To quantify the concentration of **(E)-2-methylpentadec-2-enoyl-CoA** in biological samples.

Materials:

- **(E)-2-methylpentadec-2-enoyl-CoA** standard
- Internal Standard (e.g., Heptadecanoyl-CoA)
- Acetonitrile (ACN), HPLC grade
- Isopropanol, HPLC grade
- Methanol, HPLC grade

- Ammonium hydroxide (NH_4OH)
- Potassium phosphate monobasic (KH_2PO_4)
- Ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$)
- C18 reversed-phase UPLC/HPLC column
- Triple quadrupole mass spectrometer

Protocol:

- Sample Preparation (from tissue):
 1. Homogenize ~40 mg of frozen tissue in 1 mL of cold 100 mM KH_2PO_4 (pH 4.9) containing a known amount of internal standard.[\[5\]](#)
 2. Add 1 mL of ACN:isopropanol (1:1, v/v) and vortex thoroughly.
 3. Add 125 μL of saturated aqueous $(\text{NH}_4)_2\text{SO}_4$ and 2 mL of ACN, and vortex again.
 4. Centrifuge at 2500 x g for 10 minutes.
 5. Transfer the supernatant to a new tube and dilute with 10 mL of 100 mM KH_2PO_4 (pH 4.9).
 6. Perform solid-phase extraction (SPE) for sample cleanup and concentration.
- LC Separation:
 - Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 μm particle size).
 - Mobile Phase A: 15 mM NH_4OH in water.
 - Mobile Phase B: 15 mM NH_4OH in ACN.
 - Flow Rate: 0.4 mL/min.
 - Gradient:

- 0-2.8 min: 20% to 45% B
- 2.8-3.0 min: 45% to 25% B
- 3.0-4.0 min: 25% to 65% B
- 4.0-4.5 min: 65% to 20% B
- 4.5-5.0 min: Hold at 20% B
- MS/MS Detection:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).
 - Scan Type: Selected Reaction Monitoring (SRM).
 - Precursor Ion (Q1): $[M+H]^+$ for **(E)-2-methylpentadec-2-enoyl-CoA**. The exact m/z will need to be calculated based on its chemical formula.
 - Product Ion (Q3): A characteristic fragment ion, often resulting from the neutral loss of the phosphoadenosine diphosphate moiety (507 Da).[\[2\]](#)
 - Optimize collision energy and other MS parameters by direct infusion of the standard compound.

Data Analysis: Quantify the analyte by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the standard.

In Vitro Enzyme Assay for 2-Methyl-Branched-Chain Enoyl-CoA Reductase

This protocol is adapted from methodologies for assaying 2-methyl-branched-chain enoyl-CoA reductase activity.[\[6\]](#)[\[7\]](#)

Objective: To determine if **(E)-2-methylpentadec-2-enoyl-CoA** is a substrate for 2-methyl-branched-chain enoyl-CoA reductase and to measure the enzyme's kinetic parameters.

Principle: The reduction of the double bond in the enoyl-CoA substrate is coupled to the oxidation of a cofactor (e.g., NADH or NADPH), which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.

Materials:

- Purified 2-methyl-branched-chain enoyl-CoA reductase
- **(E)-2-methylpentadec-2-enoyl-CoA** substrate solution
- NADH or NADPH solution
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)
- Spectrophotometer capable of reading at 340 nm

Protocol:

- Prepare a stock solution of **(E)-2-methylpentadec-2-enoyl-CoA** in a suitable solvent (e.g., water or buffer) and determine its concentration spectrophotometrically using its molar extinction coefficient.
- In a quartz cuvette, prepare the reaction mixture containing:
 - Assay buffer
 - NADH or NADPH (final concentration typically 100-200 μM)
 - A defined amount of purified enzyme.
- Incubate the mixture for 5 minutes at the desired temperature (e.g., 37°C) to allow for temperature equilibration.
- Initiate the reaction by adding the **(E)-2-methylpentadec-2-enoyl-CoA** substrate.
- Immediately monitor the decrease in absorbance at 340 nm over time.

- Calculate the initial reaction velocity from the linear portion of the absorbance vs. time curve using the molar extinction coefficient of NADH or NADPH ($6220 \text{ M}^{-1}\text{cm}^{-1}$ at 340 nm).
- To determine kinetic parameters (K_m and V_{max}), repeat the assay with varying concentrations of the substrate.

Signaling Pathways and Workflows

Putative Metabolic Pathway of (E)-2-methylpentadec-2-enoyl-CoA

The metabolism of 2-methyl-branched-chain fatty acids typically involves a modified β -oxidation pathway. The presence of the methyl group at the α -carbon (C2) prevents direct dehydrogenation by acyl-CoA dehydrogenases. Instead, an enzyme such as 2-methyl-branched-chain enoyl-CoA reductase is expected to be involved.

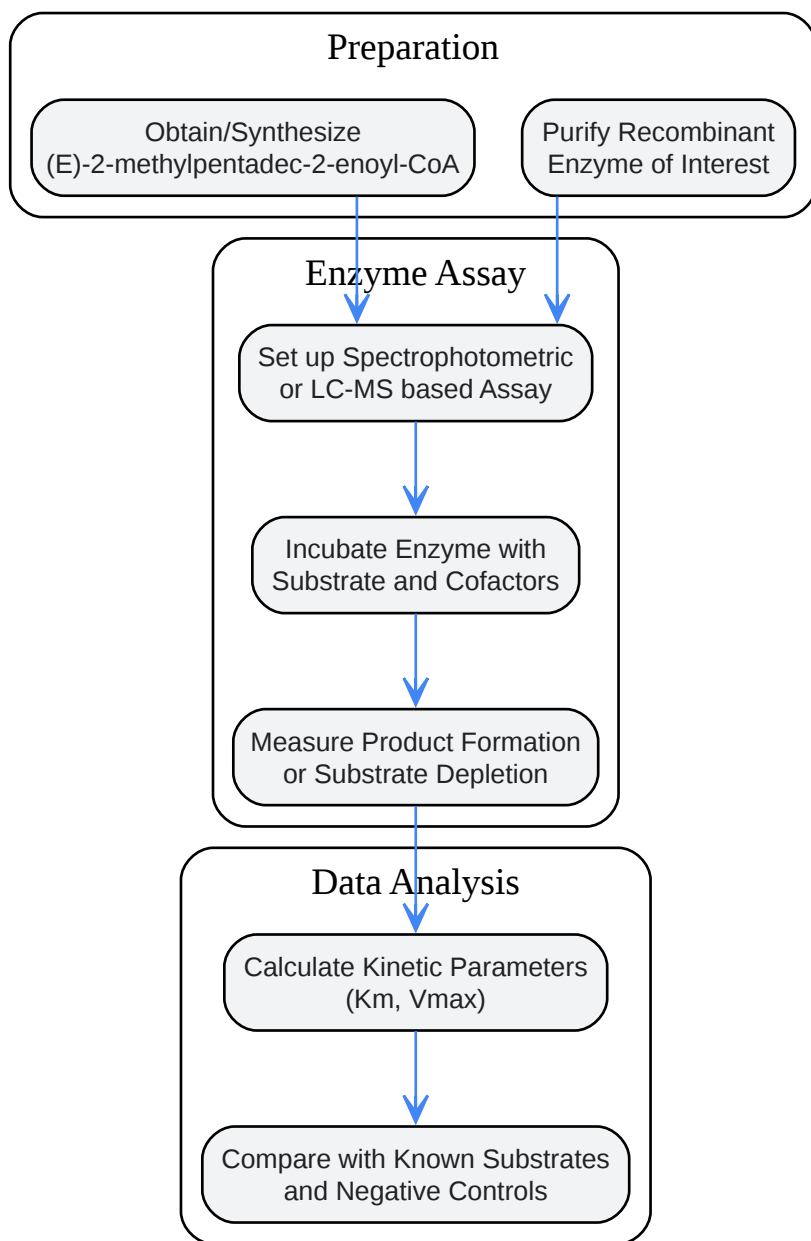


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Caption: Putative metabolic steps for **(E)-2-methylpentadec-2-enoyl-CoA**.

Experimental Workflow for Enzyme Substrate Analysis

The following workflow outlines the general steps for investigating whether **(E)-2-methylpentadec-2-enoyl-CoA** is a substrate for a particular enzyme.



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